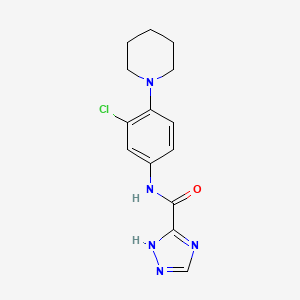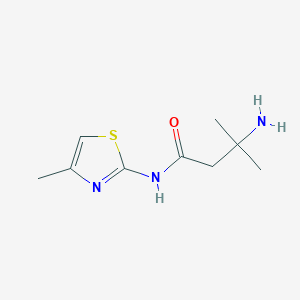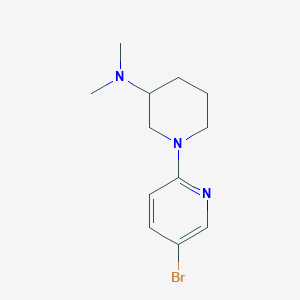
N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide, also known as CCT244747, is a chemical compound that has been the subject of scientific research due to its potential as a cancer treatment. This compound was first synthesized in 2008 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications in cancer treatment.
Mecanismo De Acción
N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide acts as a selective inhibitor of checkpoint kinase 1 (CHK1), a protein that plays a critical role in the DNA damage response pathway. By inhibiting CHK1, N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide has been shown to have other biochemical and physiological effects. Studies have found that N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels form to supply tumors with nutrients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide in lab experiments is its high specificity for CHK1, which allows for targeted inhibition of this protein. However, one limitation is that N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide in vivo, as well as its potential side effects.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide involves a multi-step process that begins with the reaction of 3-chloro-4-piperidin-1-ylphenylamine with ethyl isocyanoacetate. The resulting product is then treated with hydrazine hydrate to form the triazole ring, followed by reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to introduce the carboxamide group. The final product is then purified through column chromatography to yield N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide in high purity.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide has been the subject of numerous scientific studies for its potential as a cancer treatment. In vitro studies have shown that N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide inhibits the growth of cancer cells, including breast, lung, and pancreatic cancer cells. In vivo studies have also shown that N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide can inhibit tumor growth in mice, indicating its potential as a cancer treatment.
Propiedades
IUPAC Name |
N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c15-11-8-10(18-14(21)13-16-9-17-19-13)4-5-12(11)20-6-2-1-3-7-20/h4-5,8-9H,1-3,6-7H2,(H,18,21)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSIWSIMUCOGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=NC=NN3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid](/img/structure/B7595213.png)
![2-[1-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7595227.png)

![2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595235.png)

![2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595243.png)

![2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7595250.png)
![2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid](/img/structure/B7595256.png)
![3-Methyl-3-[(5-oxopyrrolidine-2-carbonyl)amino]butanoic acid](/img/structure/B7595264.png)
![2-chloro-N-[(2-ethylphenyl)methyl]acetamide](/img/structure/B7595269.png)


